Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2)

Descripción general

Descripción

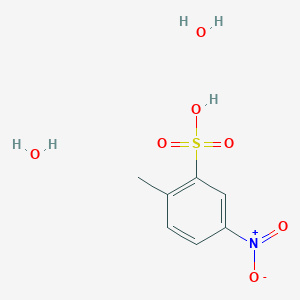

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a benzene ring substituted with a sulfonic acid group, a methyl group, and a nitro group The hydrate form indicates that the compound is associated with water molecules in a 1:2 ratio

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) typically involves the nitration of toluene followed by sulfonation. The process can be summarized as follows:

-

Nitration of Toluene: : Toluene is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the meta position relative to the methyl group.

Reaction Conditions: Temperature around 50-60°C, concentrated sulfuric acid and nitric acid as reagents.

Equation: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3 + \text{H}_2\text{O} ]

-

Sulfonation: : The nitrated product is then subjected to sulfonation using fuming sulfuric acid (oleum) to introduce the sulfonic acid group.

Reaction Conditions: Temperature around 80-100°C, fuming sulfuric acid as the reagent.

Equation: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_3(\text{SO}_3\text{H})(\text{NO}_2)\text{CH}_3 + \text{H}_2\text{O} ]

-

Hydration: : The final product is then hydrated to form the hydrate (1:2) form.

Reaction Conditions: Controlled addition of water to the sulfonated product.

Industrial Production Methods

Industrial production of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is employed to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Acidic or basic medium, elevated temperature.

-

Reduction: : The nitro group can be reduced to an amino group.

Reagents: Hydrogen gas with a palladium catalyst, iron filings with hydrochloric acid.

Conditions: Room temperature to moderate heating.

-

Substitution: : The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Reagents: Halogens, alkylating agents.

Conditions: Presence of a catalyst such as aluminum chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-methyl-5-nitrobenzoic acid.

Reduction: Formation of 2-methyl-5-aminobenzenesulfonic acid.

Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Unfortunately, information regarding specific applications of "Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2)" is limited within the provided search results. However, based on the information available for related compounds, we can infer potential applications and contexts in which this compound or its derivatives might be used.

Benzenesulfonic Acid and Derivatives: Applications and Research

Benzenesulfonic acid Benzenesulfonic acid (C6H6O3S) is the simplest aromatic sulfonic acid and an organosulfur compound . It is often stored as alkali metal salts and is a strong acid when in an aqueous solution .

Applications

- Surfactants: Salts of benzenesulfonic acid, like sodium benzenesulfonate, function as surfactants in laundry detergents .

- Pharmaceuticals: A variety of pharmaceutical drugs utilize benzenesulfonate salts, known as besilates or besylates .

- Intermediate in Chemical Synthesis: Benzenesulfonic acid is used to make sulfonamides, sulfonyl chloride, and esters .

2-Methyl-5-nitrobenzenesulfonic acid

- Production : 2-Methyl-5-nitrobenzenesulfonic acid and its sodium salt can be produced without discharging waste sulfuric acid .

- Synthesis and use of Hydrazones: Used in the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which have potential antibacterial and antifungal activities .

- Antimicrobial Applications: Hydrazide derivatives have demonstrated activity against bacteria such as B. cereus, P. carotovorum, and S. aureus .

Mecanismo De Acción

The mechanism of action of benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) depends on its specific application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The nitro group plays a crucial role in generating reactive oxygen species that damage cellular components.

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in studies related to enzyme kinetics and drug design.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparación Con Compuestos Similares

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) can be compared with other similar compounds:

Benzenesulfonic acid, 4-methyl-2-nitro-: Similar structure but different position of substituents. It may exhibit different reactivity and applications.

Benzenesulfonic acid, 2-methyl-4-nitro-:

Toluene-4-sulfonic acid: Lacks the nitro group, leading to different chemical behavior and applications.

Uniqueness

The unique combination of the methyl, nitro, and sulfonic acid groups in benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2), is an organic compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) consists of a benzene ring substituted with a sulfonic acid group, a methyl group, and a nitro group. The hydrate form indicates the presence of water molecules in a specific ratio, which can influence its solubility and reactivity.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cell membrane integrity, leading to cell lysis. The nitro group is crucial in generating reactive oxygen species (ROS), which damage cellular components and inhibit microbial growth.

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites. This inhibition is significant in studies concerning enzyme kinetics and drug design.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Properties

Benzenesulfonic acid, 2-methyl-5-nitro-, hydrate (1:2) has been investigated for its potential as an antimicrobial agent. Studies have shown it to be effective against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has promising applications in treating infections caused by these microorganisms .

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal effects of benzenesulfonic acid derivatives against Candida species. The results indicated significant inhibition of fungal growth, with an IC50 value of 25 µg/mL against Candida albicans, showcasing the compound's potential as an antifungal agent.

- Enzyme Inhibition Research : Another study focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide derivatives, including benzenesulfonic acid compounds. The findings revealed that these compounds effectively inhibited mycobacterial CAs, suggesting their potential in treating tuberculosis .

Applications in Drug Development

The compound is being explored for its role in drug development due to its diverse biological activities:

- Anticancer Agents : Preliminary studies indicate that derivatives of benzenesulfonic acid may interfere with tubulin polymerization and induce ROS generation, which are mechanisms associated with anticancer activity .

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory medications.

Propiedades

IUPAC Name |

2-methyl-5-nitrobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S.2H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;;/h2-4H,1H3,(H,11,12,13);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVSVPYCTFCYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.